molecular formula C8H10N2O B3296547 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL CAS No. 893842-96-1

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL

Cat. No.: B3296547
CAS No.: 893842-96-1
M. Wt: 150.18
InChI Key: LHHKETSCNHQSTA-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL is a heterocyclic compound with a molecular formula of C8H10N2O It is a derivative of naphthyridine, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyrane intermediate. This intermediate is then converted to 3-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-3-one derivatives, while substitution reactions can produce a variety of functionalized naphthyridines.

Scientific Research Applications

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound and its derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.

    1,6-Naphthyridine: Known for its distinct reactivity and applications.

    2,6-Naphthyridine: Often used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-2,7-naphthyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-3-6-1-2-9-4-7(6)5-10-8/h3,5,9H,1-2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKETSCNHQSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CNC(=O)C=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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